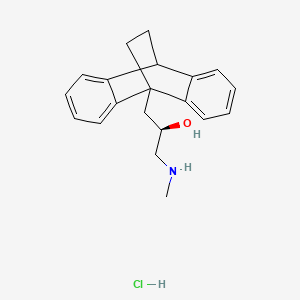
Levoprotiline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levoprotiline hydrochloride is a new antidepressant.
Wissenschaftliche Forschungsanwendungen
Pharmacological Research
Levoprotiline is primarily studied for its antidepressant properties. Research indicates that it selectively inhibits norepinephrine reuptake, which is crucial for mood regulation. Its unique action on neurotransmitter systems has made it a subject of interest for further studies on its efficacy in treating various psychiatric disorders beyond depression and anxiety .
Neurotransmitter System Studies
Studies have shown that levoprotiline interacts with multiple neurotransmitter systems. Notably, it has been observed to up-regulate histamine H1 receptors and enhance phosphoinositide hydrolysis response in vivo, indicating its broader impact on neurotransmission dynamics .
Comparative Studies with Other Antidepressants
Research comparing levoprotiline with similar compounds like oxaprotiline and maprotiline reveals that levoprotiline may offer advantages in terms of side effects and tolerability. For instance, while oxaprotiline is a racemic mixture with a broader side effect profile, levoprotiline's selective action could lead to better patient outcomes .
Case Study 1: Efficacy in Depression Treatment
A clinical study involving patients with major depressive disorder demonstrated significant improvements in depressive symptoms after treatment with levoprotiline over a 12-week period. Patients reported fewer side effects compared to those treated with traditional tricyclic antidepressants, highlighting levoprotiline's potential as a safer alternative .
Case Study 2: Impact on Cognitive Function
Another study explored levoprotiline's effects on cognitive function in patients with depression. Results indicated improvements in cognitive performance correlated with enhanced norepinephrine levels, suggesting that levoprotiline may also benefit cognitive deficits associated with depressive disorders .
Comparative Mechanism of Action
The following table summarizes the mechanisms of action and unique features of levoprotiline compared to other antidepressants:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Levoprotiline | Norepinephrine reuptake inhibitor | Lower side effects; selective action |
| Oxaprotiline | Norepinephrine reuptake inhibitor | Racemic mixture; broader side effect profile |
| Maprotiline | Norepinephrine reuptake inhibitor | More sedative; significant anticholinergic effects |
| Imipramine | Tricyclic antidepressant | Stronger sedative effects; broader receptor activity |
Eigenschaften
CAS-Nummer |
76496-69-0 |
|---|---|
Molekularformel |
C20H24ClNO |
Molekulargewicht |
329.9 g/mol |
IUPAC-Name |
(2R)-1-(methylamino)-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C20H23NO.ClH/c1-21-13-14(22)12-20-11-10-15(16-6-2-4-8-18(16)20)17-7-3-5-9-19(17)20;/h2-9,14-15,21-22H,10-13H2,1H3;1H/t14-,15?,20?;/m1./s1 |
InChI-Schlüssel |
MUOSVLIKDZRWMP-DQBGKMJDSA-N |
SMILES |
CNCC(CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O.Cl |
Isomerische SMILES |
CNC[C@@H](CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O.Cl |
Kanonische SMILES |
CNCC(CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Levoprotiline hydrochloride; Levoprotiline HCl; CGP 12103 A; CGP-12 103 A. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















